5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one
Overview
Description
5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one is a heterocyclic organic compound featuring a bromine atom, a cyclopropylmethyl group, and a methyl group attached to a pyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one typically involves the following steps:
Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.
Methylation: The methyl group is often introduced through alkylation reactions using methyl halides or methylating agents like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly bromination and alkylation methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dehalogenated products or reduced functional groups.
Substitution: Various substituted pyridin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
Biology
In biological research, this compound can be used to study the effects of pyridin-2-one derivatives on various biological systems. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique structural features of the pyridin-2-one core.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylpyridin-2-one: Lacks the cyclopropylmethyl group, which may affect its binding properties and reactivity.
1-(Cyclopropylmethyl)-3-methylpyridin-2-one:
5-Bromo-1-(cyclopropylmethyl)pyridin-2-one: Lacks the methyl group, which can alter its physical and chemical properties.
Uniqueness
5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-9(11)6-12(10(7)13)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGEGYAFZLLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)CC2CC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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